![molecular formula C13H16ClN3 B6240293 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine CAS No. 186896-33-3](/img/no-structure.png)
1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine
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Description
Mechanism of Action
Target of Action
The primary targets of 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine are Tyrosine-protein kinase Lyn , Proto-oncogene tyrosine-protein kinase Src , and Tyrosine-protein kinase Lck . These proteins are key components of intracellular signaling pathways and play crucial roles in cellular processes such as growth, differentiation, and immune response.
Biochemical Pathways
Given the targets, it is likely that it impacts pathways involving tyrosine kinase signaling . The downstream effects of this disruption can vary widely depending on the specific cellular context.
Result of Action
The molecular and cellular effects of 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine’s action are dependent on the specific cellular context. Given its targets, it is likely to have effects on cell growth, differentiation, and immune response .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine involves the reaction of tert-butyl hydrazine with 4-chlorobenzaldehyde to form 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde, which is then reduced to 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine using sodium borohydride.", "Starting Materials": [ "tert-butyl hydrazine", "4-chlorobenzaldehyde", "sodium borohydride", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve tert-butyl hydrazine in methanol.", "Step 2: Add 4-chlorobenzaldehyde to the solution and stir for several hours at room temperature.", "Step 3: Filter the resulting solid and wash with diethyl ether to obtain 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde.", "Step 4: Dissolve 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde in methanol.", "Step 5: Add sodium borohydride to the solution and stir for several hours at room temperature.", "Step 6: Quench the reaction with water and extract the product with diethyl ether.", "Step 7: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine." ] } | |
CAS RN |
186896-33-3 |
Product Name |
1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine |
Molecular Formula |
C13H16ClN3 |
Molecular Weight |
249.7 |
Purity |
95 |
Origin of Product |
United States |
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